5-formyl-4-methylthiophene-2-carbonitrile 5-formyl-4-methylthiophene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 21512-18-5
VCID: VC12006964
InChI: InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3
SMILES: CC1=C(SC(=C1)C#N)C=O
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol

5-formyl-4-methylthiophene-2-carbonitrile

CAS No.: 21512-18-5

Cat. No.: VC12006964

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

5-formyl-4-methylthiophene-2-carbonitrile - 21512-18-5

Specification

CAS No. 21512-18-5
Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
IUPAC Name 5-formyl-4-methylthiophene-2-carbonitrile
Standard InChI InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3
Standard InChI Key AVAKPKWMFBJHGM-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1)C#N)C=O
Canonical SMILES CC1=C(SC(=C1)C#N)C=O

Introduction

5-Formyl-4-methylthiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring substituted with both a formyl group and a nitrile group. The molecular formula for this compound is C₇H₅NS, and it features a unique combination of functional groups that contribute to its chemical reactivity and potential biological activities . The presence of the formyl group (-CHO) and the nitrile group (-C≡N) enhances its electrophilic properties, making it suitable for various chemical transformations and applications in medicinal chemistry and materials science.

Synthesis of 5-Formyl-4-methylthiophene-2-carbonitrile

The synthesis of 5-formyl-4-methylthiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene structure using phosphorus oxychloride and dimethylformamide as reagents. This method allows for selective functionalization while maintaining high yields.

Biological Activities

Research indicates that thiophene derivatives, including 5-formyl-4-methylthiophene-2-carbonitrile, exhibit significant biological activities. This compound has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity due to the electrophilic nature of the formyl group.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-formyl-4-methylthiophene-2-carbonitrile. Here is a comparison table highlighting their structural features and uniqueness:

Compound NameStructural FeaturesUniqueness
5-Methylthiophene-2-carboxaldehydeLacks the nitrile groupOnly contains a formyl group
4-Methylthiophene-2-carbonitrileLacks the formyl groupOnly contains a nitrile group
5-Formylthiophene-2-carbonitrileLacks the methyl groupUnique due to its methyl substitution
5-Formyl-4-methylthiophene-2-carboxylic acidContains both carboxylic acid and formyl groupsCombines functionalities not present in others

Applications

5-Formyl-4-methylthiophene-2-carbonitrile has several applications across various fields, including medicinal chemistry and materials science. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable compound in the synthesis of pharmaceuticals and advanced materials.

Additional Recommendations for Further Study:

  • Consult scientific databases like PubMed and Google Scholar for recent research articles on thiophene derivatives.

  • Review chemical synthesis methods and biological activity studies related to similar compounds.

  • Explore applications in materials science and pharmaceutical development.

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